3,5-Dimethylaniline
Overview
Description
Synthesis Analysis
3,5-Dimethylaniline can be synthesized from 2,4-dimethylaniline through a series of improved reaction steps including acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction. These steps have been optimized to decrease the total synthesis steps from five to three by using one-vessel reactions, achieving an overall yield of 75% and a purity of 98.9% (Chen Hong-bo, 2010).
Molecular Structure Analysis
The molecular structures of related compounds, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, have been reported, indicating the significance of intermolecular hydrogen bonding and the influence of methyl groups on the molecular stability and properties. These studies provide insights into the structural aspects that might also be relevant for understanding 3,5-dimethylaniline (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Reactions and Properties
3,5-Dimethylaniline undergoes various chemical reactions, including oxidative dimerization and N-demethylation, influenced by factors such as the presence of scandium triflate. These reactions are facilitated by a non-heme iron(IV)-oxo complex and result in the formation of new C-C and C-N bonds. The reaction conditions and the presence of catalysts like scandium triflate significantly affect the reaction pathways and outcomes (Jiyun Park et al., 2011).
Physical Properties Analysis
Studies on related dimethylanilines, such as 2,5-dimethylaniline, have investigated their electrochemical behavior, indicating the stability and conducting properties of polymers derived from these compounds. These investigations provide a framework for understanding the physical properties of 3,5-dimethylaniline, including its electrochemical and redox behaviors (E. Geniés & P. Noël, 1990).
Chemical Properties Analysis
The genotoxicity of 3,5-dimethylaniline and its derivatives has been studied, highlighting the role of reactive oxygen species (ROS) in their mechanisms of action. These studies provide insight into the chemical properties and biological interactions of 3,5-dimethylaniline, indicating its potential impact on genetic material and its involvement in carcinogenic processes (M. Chao et al., 2012).
Scientific Research Applications
Reactive Oxygen Species (ROS) Generation and Cellular Toxicity : It is suggested that 3,5-dimethylaniline, through its metabolite 3,5-dimethylaminophenol (3,5-DMAP), plays a central role in genetic changes by generating reactive oxygen species (ROS) in cells. This process is linked to cytotoxicity and potential carcinogenicity (Chao et al., 2014).
Neurodevelopmental Toxicity : Studies have shown that 3,5-DMA and its metabolites can cause anomalies in the development of the fetal central nervous system through ROS production, indicating potential neurodevelopmental toxicity (Chao et al., 2019).
DNA Adduct Formation : 3,5-DMA is known to form DNA adducts, which could contribute to its carcinogenic activity. The structures of major DNA adducts formed by its metabolite have been characterized, providing insights into its potential mechanism of carcinogenic action (Cui et al., 2007).
Synthetic Applications : 3,5-Dimethylaniline has been synthesized through improved processes, indicating its importance in industrial and chemical synthesis applications (Chen Hong-bo, 2010).
Protective Effects of Antioxidants : Studies have explored the protective effects of ascorbic acid and selenocompounds against the genetic and epigenetic alterations induced by 3,5-dimethylaminophenol in cells, suggesting potential therapeutic interventions (Chao et al., 2015).
Genotoxicity Studies : Research has been conducted on the genotoxic effects of dimethylaniline isomers, including 3,5-DMA, in cultured mammalian cells, providing insights into their mechanism of action and potential risks (Chao et al., 2012).
Analytical Methods for Isomer Separation : Improved analytical methods have been developed for the separation of dimethylaniline isomers, which aids in assessing human exposure and evaluating exposure-health outcome relationships (Strife et al., 2009).
UV Relaxation Dynamics : Studies on the UV relaxation dynamics of 3,5-dimethylaniline have been conducted, providing information on its electronic relaxation dynamics following UV excitation, which is important for understanding its chemical behavior (Thompson et al., 2015).
Anti-Cancer Effects : Research on 3,5-dimethylaminophenol has shown potential anti-cancer effects in lung cancer cells, suggesting its use as a therapeutic agent due to its redox cycling properties (Lin et al., 2018).
Safety And Hazards
3,5-Dimethylaniline is combustible and is considered a suspected carcinogen. It is moderately toxic by ingestion and can emit toxic fumes of NOx when heated to decomposition . It is also toxic if swallowed, in contact with skin, or if inhaled . Long-term exposure can potentially increase the risk of developing cancer .
Future Directions
The future directions of 3,5-Dimethylaniline research could involve further investigation into its effects on the nervous system, especially the developing brain . Additionally, more research could be conducted to understand its environmental impact, as it has been found to exist mainly in the vapor phase in the atmosphere .
properties
IUPAC Name |
3,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKARNSWMMBGSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
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DSSTOX Substance ID |
DTXSID8026309 | |
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Molecular Weight |
121.18 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
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Boiling Point |
428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C | |
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Flash Point |
200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48 | |
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Density |
0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |
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Vapor Density |
Relative vapor density (air = 1): 4.19 | |
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Vapor Pressure |
0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13 | |
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Product Name |
3,5-Dimethylaniline | |
Color/Form |
Oily liquid | |
CAS RN |
108-69-0 | |
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Melting Point |
49.6 °F (NTP, 1992), 9.8 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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